molecular formula C8H2Br2N2O2 B14798719 2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole

2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole

Cat. No.: B14798719
M. Wt: 317.92 g/mol
InChI Key: MBPFGKMZNJHMRN-UHFFFAOYSA-N
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Description

2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole is a heterocyclic compound that features a fused oxazole and benzoxazole ring system with bromine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-aminophenol derivatives and brominated aromatic compounds. The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole and benzoxazole rings.

    Cyclization and Condensation: The compound can form additional fused ring systems through cyclization and condensation reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms, while oxidation and reduction reactions can lead to changes in the electronic structure of the compound.

Scientific Research Applications

2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole include other benzoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which can significantly influence its reactivity and properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.

Properties

Molecular Formula

C8H2Br2N2O2

Molecular Weight

317.92 g/mol

IUPAC Name

2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole

InChI

InChI=1S/C8H2Br2N2O2/c9-7-11-3-1-5-4(2-6(3)14-7)12-8(10)13-5/h1-2H

InChI Key

MBPFGKMZNJHMRN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C1OC(=N3)Br)OC(=N2)Br

Origin of Product

United States

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